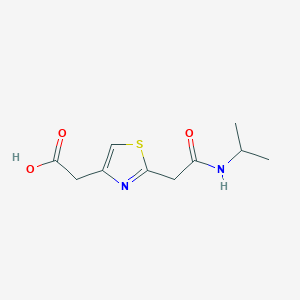

2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid” is a chemical compound that is used in the manufacturing of cephalosporin drugs . It is an intermediate in the production of cefotiam .

Synthesis Analysis

The synthesis of this compound involves the condensation of chloro or bromo acetyl acetic acid ethyl ester with thiourea, followed by hydrolysis . This process results in the formation of the compound in a light-stable form, high purity, and good yields .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C13H14N2O2S . The molecular weight of the compound is 262.33 .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis from chloro or bromo acetyl acetic acid ethyl ester and thiourea . The reaction with thiourea results in the formation of the compound in its ethyl ester form, which is then hydrolyzed to yield the final product .Physical and Chemical Properties Analysis

The compound is a solid . Its InChI code is 1S/C13H14N2O2S/c1-2-9-3-5-10 (6-4-9)14-13-15-11 (8-18-13)7-12 (16)17/h3-6,8H,2,7H2,1H3, (H,14,15) (H,16,17) .科学的研究の応用

Stereochemistry and Synthesis

The stereochemistry of new 2-substituted 4-thiazolidine acetic acids, derived from reactions involving isopropylidene-protected β-homopenicillamine, has been extensively studied. These compounds are noted for their high diastereoselectivity, with configurations assigned via NMR-analysis. This research has implications for the design and synthesis of stereochemically complex molecules (Martens et al., 1991).

Chemical Modifier for Antibiotics

Another application involves the efficient synthesis of derivatives that act as chemical modifiers for cephalosporin antibiotics. For instance, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a derivative, has been synthesized and structurally characterized, highlighting its potential in antibiotic modification (Kanai et al., 1993).

Antimicrobial Activity

The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated. These compounds demonstrate weak to moderate antibacterial and antifungal activities, with specific derivatives showing activity against Gram-positive bacteria like Staphylococcus aureus. This suggests their potential use in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Organic Synthesis Methodologies

Research has also delved into the development of versatile reagents and methodologies for organic synthesis. For example, 1-Isocyano-2-dimethylamino-alkenes have been identified as multifunctional reagents, with protocols established for the assembly of complex molecules, including highly substituted thiazoles (Dömling & Illgen, 2004).

Novel Compound Synthesis

There's ongoing research into the synthesis of novel compounds with potential applications in drug development and material science. For example, novel approaches to pyrrolo[2,1-b]thiazoles have been explored, leading to the preparation of derivatives with potential pharmaceutical applications (Tverdokhlebov et al., 2003).

Crystal Structure Analysis

Furthermore, crystal structure analysis has been employed to better understand the molecular structure of compounds like febuxostat in combination with acetic acid. Such studies provide insights into molecular interactions and can guide the design of new drugs (Wu et al., 2015).

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H302 - H413, indicating that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

It’s known that 2-aminothiazole derivatives have been associated with anticancer drug discovery . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to exhibit their anticancer activity through various mechanisms, including dna intercalation, apoptosis induction, angiogenesis inhibition, and multiple enzyme target inhibition .

Biochemical Pathways

2-aminothiazole derivatives have been associated with various biochemical pathways related to cancer progression and survival .

Pharmacokinetics

The water solubility of similar compounds suggests that they may have good bioavailability .

Result of Action

2-aminothiazole derivatives have been associated with the inhibition of cancer cell proliferation and the induction of apoptosis .

特性

IUPAC Name |

2-[2-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-6(2)11-8(13)4-9-12-7(5-16-9)3-10(14)15/h5-6H,3-4H2,1-2H3,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWLZSRVOJOGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=NC(=CS1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)

![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)